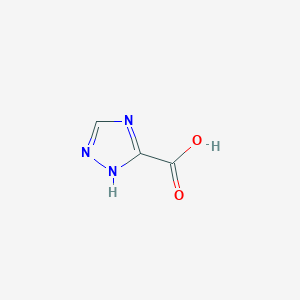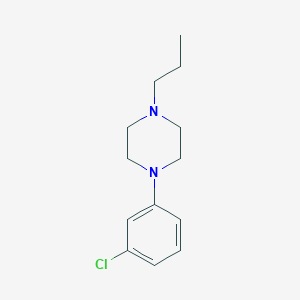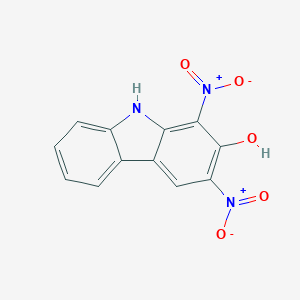
2-Hydroxy-1,3-dinitrocarbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-1,3-dinitrocarbazole (HDNC) is an organic compound that has gained significant attention in the field of scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 231.12 g/mol. This compound has been found to have a wide range of applications in various fields, including medicine, agriculture, and military.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-1,3-dinitrocarbazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. 2-Hydroxy-1,3-dinitrocarbazole has also been found to have antimicrobial properties, which may be due to its ability to disrupt the cell membrane of microorganisms.
Biochemische Und Physiologische Effekte
2-Hydroxy-1,3-dinitrocarbazole has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in these cells. 2-Hydroxy-1,3-dinitrocarbazole has also been found to have antibacterial and antifungal properties. In addition, 2-Hydroxy-1,3-dinitrocarbazole has been found to have anti-inflammatory properties, which may be useful in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Hydroxy-1,3-dinitrocarbazole in lab experiments include its unique properties, such as its ability to inhibit certain enzymes and induce apoptosis in cancer cells. However, the synthesis of 2-Hydroxy-1,3-dinitrocarbazole is a complex process that requires careful monitoring of reaction conditions to ensure the purity of the final product. In addition, the toxicity of 2-Hydroxy-1,3-dinitrocarbazole has not been fully studied, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-Hydroxy-1,3-dinitrocarbazole. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the study of the toxicity of 2-Hydroxy-1,3-dinitrocarbazole, which will help to determine its safety for use in various applications. Additionally, the study of the mechanism of action of 2-Hydroxy-1,3-dinitrocarbazole is an area of ongoing research, which may lead to the development of new treatments for cancer and other diseases.
Synthesemethoden
The synthesis of 2-Hydroxy-1,3-dinitrocarbazole involves the reaction of 1,3-dinitrobenzene with hydrazine hydrate in the presence of a catalyst. The resulting product is then treated with sodium hydroxide to obtain 2-Hydroxy-1,3-dinitrocarbazole. The synthesis of 2-Hydroxy-1,3-dinitrocarbazole is a complex process that requires careful monitoring of reaction conditions to ensure the purity of the final product.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-1,3-dinitrocarbazole has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, 2-Hydroxy-1,3-dinitrocarbazole has been found to have antitumor and antibacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease. In the field of agriculture, 2-Hydroxy-1,3-dinitrocarbazole has been found to be effective in controlling plant diseases caused by fungi and bacteria. In the military, 2-Hydroxy-1,3-dinitrocarbazole has been studied for its potential use as an explosive.
Eigenschaften
CAS-Nummer |
153654-34-3 |
|---|---|
Produktname |
2-Hydroxy-1,3-dinitrocarbazole |
Molekularformel |
C12H7N3O5 |
Molekulargewicht |
273.2 g/mol |
IUPAC-Name |
1,3-dinitro-9H-carbazol-2-ol |
InChI |
InChI=1S/C12H7N3O5/c16-12-9(14(17)18)5-7-6-3-1-2-4-8(6)13-10(7)11(12)15(19)20/h1-5,13,16H |
InChI-Schlüssel |
WSIGXFLIKCSQQB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC(=C(C(=C3N2)[N+](=O)[O-])O)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC(=C(C(=C3N2)[N+](=O)[O-])O)[N+](=O)[O-] |
Andere CAS-Nummern |
153654-34-3 |
Synonyme |
2-HYDROXY-1,3-DINITROCARBAZOLE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



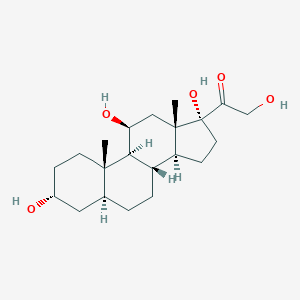
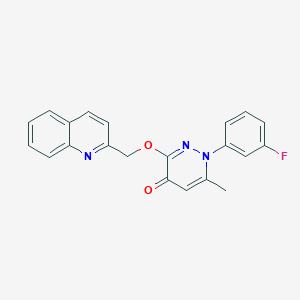
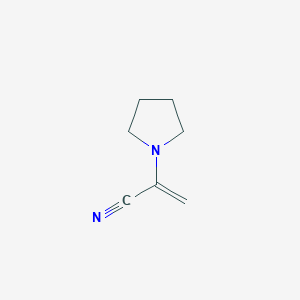
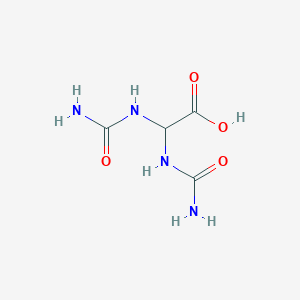
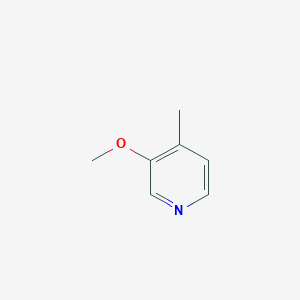
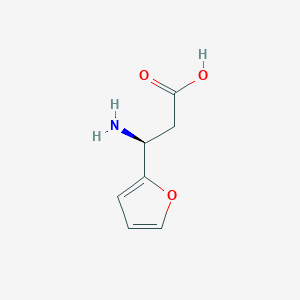


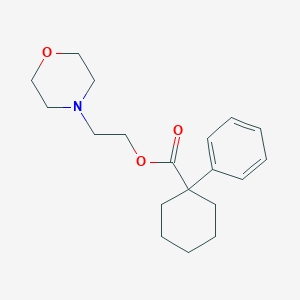
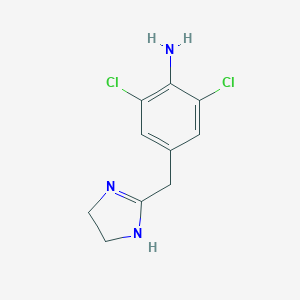
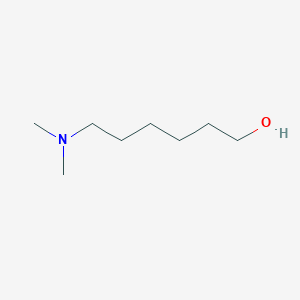
![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine](/img/structure/B135624.png)
